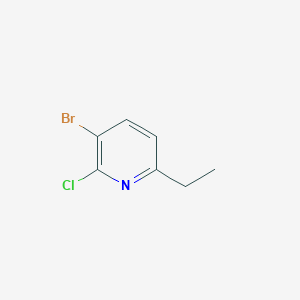

3-Bromo-2-chloro-6-ethylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. Its derivatives are integral to numerous natural products, such as vitamins and alkaloids, and are a prevalent motif in a multitude of synthetic compounds. sigmaaldrich.commdpi.com The unique electronic properties of the pyridine ring, stemming from the electronegative nitrogen atom, render it susceptible to a variety of chemical transformations. sigmaaldrich.com

In contemporary organic synthesis, pyridine derivatives serve as crucial intermediates and scaffolds for creating complex molecular architectures. sigmaaldrich.com They are widely employed in the pharmaceutical industry for the design of drugs targeting a broad spectrum of diseases. sigmaaldrich.commdpi.com Furthermore, their utility extends to agrochemicals, where they are found in herbicides and insecticides, and to materials science, where they are used in the synthesis of ligands for metal catalysts and functional organic materials. sigmaaldrich.compipzine-chem.com The ability to functionalize the pyridine ring at various positions allows chemists to fine-tune the steric and electronic properties of molecules, which is critical for optimizing their biological activity and material characteristics.

Overview of Dihalogenated Pyridines as Synthetic Precursors

Dihalogenated pyridines, which contain two halogen atoms on the pyridine ring, are particularly valuable as synthetic precursors. The differential reactivity of the halogen substituents (e.g., iodine, bromine, chlorine) allows for selective and sequential functionalization, typically through metal-catalyzed cross-coupling reactions. This regioselectivity is a key advantage, enabling the controlled construction of highly substituted pyridine cores.

The bromine and chlorine atoms in compounds like 2-bromo-6-chloropyridine (B1266251) or 3-bromo-2-chloropyridine (B150940) exhibit distinct reactivity profiles. Generally, the C-Br bond is more susceptible to oxidative addition in palladium-catalyzed reactions than the C-Cl bond. rsc.org This allows for chemoselective cross-coupling reactions, where the bromine atom can be selectively replaced with various groups (e.g., alkyl, aryl, or amino groups) while leaving the chlorine atom intact for subsequent transformations. rsc.org This stepwise functionalization is a powerful strategy for building molecular diversity from a single, readily available dihalogenated precursor. rsc.orgresearchgate.net These intermediates are thus pivotal in creating libraries of compounds for drug discovery and materials science research. researchgate.net

Contextualizing 3-Bromo-2-chloro-6-ethylpyridine within Advanced Heterocyclic Chemistry

This compound is a specific example of a dihalogenated pyridine that fits within the broader context of advanced heterocyclic chemistry. While detailed research findings specifically for the 6-ethyl variant are limited in publicly accessible literature, its chemical behavior can be largely inferred from its structural components and by comparison with its close and more extensively studied analogue, 3-bromo-2-chloro-6-methylpyridine (B65680) (also known as 3-bromo-2-chloro-6-picoline). nih.govchemicalbook.com

The structure of this compound features a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 2-position, and an ethyl group at the 6-position. This arrangement of functional groups provides multiple sites for synthetic modification. The bromine at C-3 and chlorine at C-2 are prime handles for cross-coupling reactions, while the pyridine nitrogen and the protons of the ethyl group also offer potential for reactivity.

The value of this compound lies in its role as a versatile intermediate for synthesizing more complex, highly substituted pyridines. The differential reactivity of the C-Br and C-Cl bonds is the most significant feature for synthetic chemists. It allows for a programmed, regioselective introduction of different substituents onto the pyridine scaffold. For instance, a Suzuki or Stille coupling could be performed selectively at the more reactive C-3 bromine position, followed by a subsequent, potentially different, coupling or a nucleophilic aromatic substitution at the C-2 chlorine position. This strategic approach is fundamental in modern synthetic campaigns aimed at producing novel compounds with specific, tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-6-ethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-2-5-3-4-6(8)7(9)10-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAFQUFKEBVWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Chloro 6 Ethylpyridine and Analogues

Direct Halogenation Approaches for Pyridine (B92270) Rings

Direct halogenation of the pyridine ring is a primary method for introducing halogen atoms. However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution (EAS) reactions difficult, often requiring harsh conditions. nih.gov

Regioselective Bromination and Chlorination Strategies

The regioselectivity of direct halogenation is heavily influenced by the substituents already present on the pyridine ring. For instance, the presence of an activating group, such as an amino or methoxy (B1213986) group, can facilitate electrophilic substitution and direct the incoming halogen to specific positions. thieme-connect.com For example, the bromination of 2-methoxypyridine (B126380) with bromine in glacial acetic acid can be regioselective. thieme-connect.com Similarly, aminopyridines can be regioselectively brominated using N-bromosuccinimide (NBS). thieme-connect.com

The synthesis of a related compound, 3-bromo-2-chloro-6-methylpyridine (B65680), can be achieved by first brominating 6-methylpyridine using bromine in a suitable solvent like glacial acetic acid with an iron powder catalyst. pipzine-chem.com Subsequent chlorination of the resulting 3-bromo-6-methylpyridine with chlorine gas in a medium such as dichloromethane, often with light or an initiator, yields the desired product. pipzine-chem.com

Pyridine N-oxides are also valuable precursors for regioselective halogenation. acs.orgresearchgate.net The N-oxide group activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. researchgate.net A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides using mild conditions has been developed, providing a practical route to various 2-halo-substituted pyridines. acs.org

Sequential Halogenation Protocols

Sequential halogenation involves the stepwise introduction of different halogen atoms onto the pyridine ring. This approach is often necessary for the synthesis of di- or tri-substituted halopyridines with a specific substitution pattern.

One strategy for synthesizing 3-bromo-2-chloro-6-methylpyridine starts with 2-chloro-6-methylpyridine. pipzine-chem.com This starting material is reacted with a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as carbon tetrachloride, with the addition of an initiator like benzoyl peroxide, under heat. pipzine-chem.com This method relies on a free radical substitution mechanism. pipzine-chem.com

Another sequential approach involves starting with 2,3-dichloro-6-methylpyridine. pipzine-chem.com This compound can be converted to 3-bromo-2-chloro-6-methylpyridine through a nucleophilic substitution reaction with potassium bromide in a solvent like dimethylformamide (DMF), catalyzed by cuprous iodide and a suitable ligand at high temperatures. pipzine-chem.com

The reactivity of different halogen atoms can be exploited for selective transformations. For example, in a 6-bromo-2-chloropyridine C-nucleoside, the bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. rsc.org This allows for the selective substitution of the bromine atom. rsc.org

Functional Group Interconversions Leading to Halogenated Pyridines

Functional group interconversions provide alternative pathways to halogenated pyridines, often offering better regioselectivity compared to direct halogenation.

Conversion from Aminopyridines via Diazotization-Halogenation (e.g., Sandmeyer-type reactions)

The Sandmeyer reaction is a well-established method for converting primary aromatic amines into aryl halides via the formation of a diazonium salt. wikipedia.orgnih.gov This reaction is a powerful tool for introducing halogens onto the pyridine ring with high regioselectivity. wikipedia.orgorganic-chemistry.org The process involves treating the aminopyridine with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. byjus.com This intermediate is then treated with a copper(I) halide (CuX, where X = Cl, Br) to yield the corresponding halopyridine. wikipedia.orgbyjus.com

For example, the synthesis of 3-bromo-2-chloro-6-picoline can be achieved from 2-chloro-3-nitro-6-methylpyridine. chemicalbook.com The nitro group is first reduced to an amino group using a reducing agent like hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst. chemicalbook.com The resulting 3-amino-2-chloro-6-methylpyridine is then subjected to a Sandmeyer reaction using aqueous sodium nitrite, copper(I) bromide, and hydrobromic acid to afford 3-bromo-2-chloro-6-picoline. chemicalbook.com

This methodology has been successfully applied to synthesize a variety of halo-pyridones. researchgate.net For instance, a combination of Sandmeyer and copper-mediated halogenation, using a 2-chloro or 2-benzyloxy group as a masked 2-pyridone, provides access to both simple 4-halo-2-pyridones and more functionalized di- and tri-halo-2-pyridones. researchgate.net

Hydroxyl-to-Halogen Transformations (e.g., utilizing cyanuric chloride)

Hydroxypyridines can be converted to their corresponding halopyridines using various halogenating agents. While not explicitly detailed for 3-bromo-2-chloro-6-ethylpyridine in the provided context, this is a general and important transformation in pyridine chemistry. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly used to replace hydroxyl groups with chlorine atoms.

Ortho-Metalation and Directed Lithiation Strategies for Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.org This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. clockss.org This intermediate can then be quenched with an electrophile to introduce a variety of functional groups, including halogens.

In the context of pyridines, the chlorine atom can act as a directing group. nih.govrsc.org For example, the reaction of 2-chloropyridine (B119429) with lithium diisopropylamide (LDA) leads to exclusive lithiation at the C-3 position. acs.orgnih.gov This allows for the synthesis of 2,3-disubstituted pyridines. rsc.org

However, the use of alkyllithium reagents like n-BuLi with 2-chloropyridine can be problematic, often leading to nucleophilic addition rather than deprotonation. acs.orgnih.gov To overcome this, superbases like BuLi-LiDMAE (a mixture of n-butyllithium and lithium 2-(dimethylamino)ethoxide) have been developed. acs.orgnih.gov This reagent combination promotes an unusual regioselective C-6 lithiation of 2-chloropyridine, enabling the synthesis of 6-functionalized-2-chloropyridines. acs.orgnih.gov

The choice of base and reaction conditions is crucial for achieving the desired regioselectivity in the lithiation of substituted pyridines. clockss.orgznaturforsch.com For instance, the lithiation of 2-substituted pyridines generally occurs at the 3-position. clockss.org The resulting organolithium intermediates can then be reacted with various electrophiles to introduce substituents. clockss.org

While direct application to this compound synthesis is not explicitly detailed, these directed lithiation strategies offer a potential pathway. For example, one could envision the directed lithiation of a 2-chloro-6-ethylpyridine (B34983) intermediate at the 3-position, followed by quenching with a brominating agent.

Strategies for Regiocontrolled Introduction of Halogens

The regiocontrolled introduction of multiple halogen substituents onto a pyridine ring is a complex task due to the electronic nature of the heterocycle. The pyridine nitrogen deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3- and 5-positions. However, the presence of other substituents can further influence the position of halogenation.

A primary strategy for the synthesis of compounds like this compound involves a multi-step approach starting from a pre-functionalized pyridine ring. A common precursor for such syntheses is 2-chloro-6-ethylpyridine. The synthesis of this precursor can be achieved through various methods, including the reaction of 2,6-dichloropyridine (B45657) with a suitable organometallic ethylating agent or through the chlorination of 6-ethyl-2-pyridone.

Once 2-chloro-6-ethylpyridine is obtained, the next critical step is the regioselective introduction of a bromine atom at the 3-position. Direct bromination of 2-chloro-6-ethylpyridine would likely lead to a mixture of products due to the competing directing effects of the chloro and ethyl groups. A more controlled approach involves the use of a directing group or the activation of a specific position.

One effective method for achieving regioselective bromination is through the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst. The reaction conditions can be optimized to favor the formation of the 3-bromo isomer. The reaction mechanism involves the protonation of the pyridine nitrogen, which further deactivates the ring and enhances the selectivity of the bromination.

An alternative and highly regioselective method is directed ortho-metalation. This strategy involves the use of a directing metalation group (DMG) that positions a metalating agent (typically an organolithium reagent) at the adjacent ortho position. For the synthesis of this compound, one could envision a scenario where a suitable DMG at the 2-position of a 6-ethylpyridine derivative directs lithiation to the 3-position, followed by quenching with a bromine source like 1,2-dibromoethane. However, the chloro substituent in the target molecule already occupies the 2-position, making a direct application of this strategy challenging without prior modification.

A plausible synthetic route, analogous to the synthesis of the methyl-substituted counterpart, 3-bromo-2-chloro-6-methylpyridine, would involve the direct bromination of 2-chloro-6-ethylpyridine. The conditions for such a reaction would need to be carefully controlled to maximize the yield of the desired 3-bromo isomer.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-Chloro-6-methylpyridine | N-Bromosuccinimide (NBS), Benzoyl peroxide | 3-Bromo-2-chloro-6-methylpyridine | Not Reported | 1 |

| 2-Chloro-3-nitro-6-methylpyridine | 1. Hydrazine hydrate, Raney nickel; 2. aq. NaNO₂, CuBr, HBr | 3-Bromo-2-chloro-6-methylpyridine | 60 (step 2) | 2 |

Table 1: Synthetic Approaches to 3-Bromo-2-chloro-6-methylpyridine (Analogous to the target compound)

Sequential Halogen-Metal Exchange Processes

Sequential halogen-metal exchange reactions offer a powerful tool for the regioselective functionalization of polyhalogenated pyridines.3 This methodology relies on the differential reactivity of halogens in the exchange process, which is typically influenced by the nature of the halogen (I > Br > Cl) and the electronic and steric environment of the C-X bond.4

For a molecule like this compound, a synthetic strategy could involve the creation of a di- or tri-halogenated precursor, followed by selective halogen-metal exchange and subsequent quenching with an electrophile. For instance, if one were to synthesize 2,3-dibromo-6-ethylpyridine, a selective bromine-lithium exchange at the 2-position could be achieved using a strong base like n-butyllithium at low temperatures. The resulting lithiated species could then be quenched with a chlorinating agent to install the chloro group. The regioselectivity of the metal-halogen exchange is often dictated by the position that can best stabilize the resulting organometallic intermediate.

A fascinating and sometimes complicating factor in these reactions is the "halogen dance" phenomenon, where a halogen atom migrates to a different position on the aromatic ring upon treatment with a strong base.1 This rearrangement is driven by the formation of a more stable organometallic intermediate. Careful control of reaction conditions, such as temperature and the choice of base, is crucial to either promote or suppress this rearrangement to achieve the desired product.

| Precursor | Reagents | Intermediate | Quenching Agent | Product |

| 2,4-Dibromoquinoline | n-BuLi | 2-Bromo-4-lithioquinoline | Electrophile (E) | 2-Bromo-4-E-quinoline |

| 3-Bromopyridine | LDA, then ZnCl₂ | 3-Bromo-4-(chlorozincio)pyridine | 4-Nitrophenyl iodide | 3-Bromo-4-(4-nitrophenyl)pyridine |

| 2-Bromo-4-iodoquinoline | n-BuLi | 2-Bromo-4-lithioquinoline | Electrophile (E) | 2-Bromo-4-E-quinoline |

Table 2: Examples of Sequential Halogen-Metal Exchange Reactions on Heterocycles 3, bldpharm.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9e46FcJgVEbyxypcA-SWMDxks88_geSy6vfeWoJ8cDFbuGN6bzwJt0RN5-1gx0SOyrpMWVUzxfylVF9fLFJUcXnB-mMjn_tQYBS1xXOQvXpBUmbaRC3YEldsk82Ubwtaf4i6t_1aJDAVxAhs%3D)

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling and C-H activation reactions have revolutionized the synthesis of complex organic molecules, and pyridines are no exception. These methods offer high efficiency and selectivity under relatively mild conditions.

Development of Precursors for this compound

The development of suitable precursors is paramount for a successful palladium-catalyzed synthesis. For the target molecule, a key precursor could be a di- or tri-halogenated pyridine that can undergo selective cross-coupling reactions. For example, a precursor like 2,3-dichloro-6-ethylpyridine (B13013443) could be synthesized and then a selective transformation of one of the chloro groups could be envisioned.

Another approach involves the synthesis of boronic acids or esters of pyridines. For instance, a 2-chloro-6-ethyl-3-pyridylboronic acid could be prepared. This could be achieved through a halogen-metal exchange of a corresponding tribromo- or bromo-iodopyridine precursor followed by quenching with a borate (B1201080) ester. This boronic acid derivative would then be a versatile intermediate for subsequent palladium-catalyzed cross-coupling reactions to introduce the desired substituents.

A patent describes the synthesis of a related compound, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, which highlights the utility of halogenated pyridine precursors in building more complex structures.3

Chemo- and Regioselective Halogenation through Catalytic Methods

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct and regioselective halogenation of aromatic and heteroaromatic compounds. This approach avoids the need for pre-functionalized substrates and can offer high selectivity.

For the synthesis of this compound, one could envision a palladium-catalyzed C-H bromination of 2-chloro-6-ethylpyridine. The catalyst, often in conjunction with a directing group, can activate a specific C-H bond, allowing for its selective functionalization. The pyridine nitrogen itself can act as a directing group, guiding the catalyst to the C2 and C6 positions. However, with the 2-position already chlorinated and the 6-position carrying an ethyl group, the directing effect would primarily influence the remaining C-H bonds.

The choice of the palladium catalyst, ligand, and oxidant is crucial for the success of these reactions. Catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and ligands like Xantphos have been shown to be effective in C-N bond forming reactions on halogenated purine (B94841) nucleosides, which share some structural similarities with pyridines.6 Similar catalytic systems could potentially be adapted for the C-H halogenation of 2-chloro-6-ethylpyridine.

| Catalyst | Ligand | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Pd(OAc)₂ | Xantphos | 6-bromopurine ribonucleoside | Arylamine | N⁶-aryl adenosine (B11128) analogue | Good | 6 |

| Pd(OAc)₂ | None | 2-Aryloxymethyl-1,4-naphthoquinone | None (intramolecular) | 2H,3′H-Spiro[benzofuran-3,2′-naphthoquinone] | Varies | 7 |

Table 3: Examples of Palladium-Catalyzed Reactions on Heterocyclic Systems

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for heteroaromatic compounds like pyridine. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups on the ring is crucial as they stabilize this intermediate, thereby accelerating the reaction. byjus.commasterorganicchemistry.com

In the context of this compound, the pyridine nitrogen atom acts as a powerful electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution. wikipedia.org This activation is most pronounced at the ortho (C-2, C-6) and para (C-4) positions, where the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgstackexchange.com

The identity of the halogen atom influences its ability to act as a leaving group. While iodide is typically the best leaving group among halogens in SNAr reactions, followed by bromide and then chloride, the reaction rate is primarily dictated by the position of the substituent on the pyridine ring. nih.gov The C-2 position is highly activated towards nucleophilic attack due to its proximity to the ring nitrogen. The C-3 position, being meta to the nitrogen, lacks this electronic activation. Consequently, nucleophilic substitution is overwhelmingly favored at the C-2 position, leading to the displacement of the chloride ion.

The differential reactivity of the C-2 and C-3 positions in this compound is a direct result of the electronic landscape of the pyridine ring.

C-2 Position (Chloro-substituted): This position is ortho to the ring nitrogen, making it a highly electrophilic center. Nucleophilic attack at C-2 generates a Meisenheimer complex where the negative charge is stabilized by resonance, including a resonance structure that places the charge on the nitrogen atom. This stabilization significantly lowers the activation energy for substitution at this site. libretexts.orgstackexchange.com

C-3 Position (Bromo-substituted): This position is meta to the ring nitrogen. When a nucleophile attacks the C-3 position, the resulting negative charge cannot be delocalized onto the nitrogen atom. The lack of this crucial stabilizing resonance structure makes SNAr reactions at the C-3 position energetically unfavorable and thus extremely slow compared to the reaction at C-2.

Therefore, despite bromine generally being a better leaving group than chlorine, the positional electronic effects are dominant. Nucleophiles will selectively attack the C-2 position to displace the chloride.

| Position | Substituent | Electronic Influence of Pyridine Nitrogen | Intermediate Stability | Predicted Reactivity |

|---|---|---|---|---|

| C-2 | -Cl | Strong activation (ortho position) | High (Charge delocalized onto nitrogen) | High (Favored site of attack) |

| C-3 | -Br | Minimal activation (meta position) | Low (Charge not delocalized onto nitrogen) | Very Low (Unfavored site of attack) |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In these reactions, the reactivity order of organohalides is typically determined by the bond strength between the carbon and the halogen, following the trend I > Br > Cl > F. illinois.edu This principle governs the regioselectivity of cross-coupling reactions on this compound.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound, such as a boronic acid or ester. illinois.edulibretexts.org Given the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle, the Suzuki-Miyaura reaction on this compound occurs selectively at the C-3 position. illinois.edunih.gov This allows for the precise introduction of a wide range of aryl and alkyl groups at this site while leaving the C-2 chlorine atom intact for potential subsequent transformations.

| Boronic Acid/Ester | Catalyst System (Example) | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-6-ethyl-3-phenylpyridine |

| Methylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Chloro-6-ethyl-3-methylpyridine |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-6-ethyl-3-(4-methoxyphenyl)pyridine |

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. libretexts.org The regioselectivity of the Stille coupling on this compound mirrors that of the Suzuki-Miyaura reaction. The oxidative addition of the palladium catalyst proceeds much faster at the more reactive carbon-bromine bond at the C-3 position than at the stronger carbon-chlorine bond at C-2. nih.govewha.ac.kr This inherent reactivity difference ensures that coupling occurs regioselectively at C-3.

| Organostannane | Catalyst System (Example) | Product |

|---|---|---|

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | 3-Vinyl-2-chloro-6-ethylpyridine |

| Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | 2-Chloro-6-ethyl-3-phenylpyridine |

| Tributyl(ethynyl)tin | Pd(PPh₃)₄, CuI | 3-Ethynyl-2-chloro-6-ethylpyridine |

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organozinc reagent. wikipedia.org This reaction is noted for its high functional group tolerance and reactivity. When applied to this compound, the Negishi coupling follows the established reactivity pattern for cross-coupling reactions. The C-Br bond at the C-3 position is the preferred site for the initial oxidative addition of the catalyst over the C-Cl bond at C-2. orgsyn.org This allows for selective functionalization by replacing the bromine atom. The title of this subsection refers to the functionalization of the pyridine core at the halide positions, not a direct C-H functionalization of the ethyl group, which would require a different reaction class. nih.gov

| Organozinc Reagent | Catalyst System (Example) | Product |

|---|---|---|

| Ethylzinc chloride | Pd(dppf)Cl₂ | 2-Chloro-3,6-diethylpyridine |

| Phenylzinc chloride | Pd(PPh₃)₄ | 2-Chloro-6-ethyl-3-phenylpyridine |

| Allylzinc bromide | Ni(acac)₂ | 3-Allyl-2-chloro-6-ethylpyridine |

Electrophilic Aromatic Substitution on this compound

The pyridine ring is inherently electron-deficient, rendering it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The substituents on the ring further influence this reactivity and direct the position of incoming electrophiles.

Halogens (Bromo and Chloro): Both the bromo and chloro groups are deactivating due to their inductive electron-withdrawing effect. libretexts.org However, they direct incoming electrophiles to the ortho and para positions because their lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance. libretexts.orgyoutube.com In this compound, the 2-chloro and 3-bromo substituents would direct electrophiles to the 4- and 5-positions.

Ethyl Group: The ethyl group at the 6-position is an activating group due to its electron-donating inductive effect and hyperconjugation. libretexts.org It is also an ortho, para-director. Therefore, it will direct incoming electrophiles to the 5-position.

Considering the combined influence of all substituents, the 5-position is the most probable site for electrophilic attack, as it is activated by the ethyl group and is a position of directing convergence for both halogen substituents. The 4-position is another potential site, though likely less favored.

Despite the theoretical directing effects, the electrophilic functionalization of this compound is challenging. The potent deactivating effect of the two halogen atoms, combined with the electron-withdrawing nature of the pyridine nitrogen, significantly diminishes the nucleophilicity of the ring, often necessitating harsh reaction conditions. nih.gov

Such conditions can result in a lack of selectivity and the formation of multiple products. libretexts.org Furthermore, the pyridine nitrogen can be protonated or can complex with the electrophile or Lewis acid catalyst, which further deactivates the ring and complicates the reaction. Consequently, common electrophilic substitution reactions like nitration and Friedel-Crafts alkylation/acylation are often difficult to perform with good yields and selectivity on highly substituted and deactivated pyridine rings like this one. libretexts.orgacs.org

Other Significant Transformation Pathways

The differential reactivity of the C-Br and C-Cl bonds in this compound can be effectively utilized with organometallic reagents. Halogen-metal exchange reactions provide a powerful method for forming new carbon-carbon or carbon-heteroatom bonds.

The C-Br bond is generally more reactive towards organolithium reagents (like n-BuLi or t-BuLi) and in the formation of Grignard reagents (using magnesium). libretexts.orglibretexts.org This allows for the selective generation of an organometallic species at the 3-position. For instance, treating this compound with n-butyllithium at low temperatures would likely lead to a lithium-halogen exchange at the 3-position, forming 3-lithio-2-chloro-6-ethylpyridine. youtube.com This lithiated intermediate can then be reacted with various electrophiles to introduce a wide array of functional groups at this position. youtube.commasterorganicchemistry.com

Similarly, the formation of a Grignard reagent is also expected to occur preferentially at the C-Br bond. libretexts.orgyoutube.com The resulting 3-(magnesio)-2-chloro-6-ethylpyridine can then participate in various coupling reactions. The success of these transformations often relies on precise control of stoichiometry, temperature, and reaction time to prevent side reactions, such as the formation of di-lithiated species or attack at the pyridine nitrogen. libretexts.org

Reactivity Profile and Mechanistic Investigations of 3 Bromo 2 Chloro 6 Ethylpyridine

Reactivity of the Pyridine (B92270) Ring

The reactivity of the pyridine nucleus in 3-bromo-2-chloro-6-ethylpyridine is characterized by its susceptibility to both reduction, leading to the formation of the corresponding piperidine (B6355638), and oxidation, which typically yields the N-oxide. These transformations are influenced by the electronic nature of the substituents on the pyridine ring. The presence of two halogen atoms (bromine and chlorine) and an alkyl group (ethyl) modulates the electron density of the aromatic system, thereby affecting the conditions required for these reactions.

Reduction of the Pyridine Nucleus

The reduction of the pyridine ring in halogenated pyridines to the corresponding piperidine is a well-established transformation, commonly achieved through catalytic hydrogenation. For a compound such as this compound, this reaction would involve the saturation of the aromatic ring. Research on various substituted pyridines, including those with halogen and alkyl substituents, demonstrates that this reduction can be effectively carried out using catalysts such as platinum(IV) oxide (PtO₂). researchgate.net

The hydrogenation is typically performed under a hydrogen atmosphere at elevated pressure (50-70 bar) in a protic solvent like glacial acetic acid. researchgate.net The acidic medium facilitates the reaction by protonating the pyridine nitrogen, which enhances the susceptibility of the ring to reduction. The reaction generally proceeds at room temperature. researchgate.net

A proposed reaction scheme for the catalytic hydrogenation of this compound is as follows:

Scheme 1: Proposed Catalytic Hydrogenation of this compound

It is important to note that while the primary product is the corresponding piperidine, side reactions such as hydrodehalogenation (replacement of bromine or chlorine with hydrogen) can potentially occur, depending on the specific catalyst and reaction conditions employed.

Table 1: Representative Conditions for Catalytic Hydrogenation of Substituted Pyridines

| Substrate Analogue | Catalyst | Solvent | Pressure (bar) | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Chloropyridine (B119429) | PtO₂ | Glacial Acetic Acid | 50-70 | Room Temp. | 2-Chloropiperidine | researchgate.net |

| 2-Bromopyridine | PtO₂ | Glacial Acetic Acid | 50 | Room Temp. | 2-Bromopiperidine | researchgate.net |

Oxidation of the Pyridine Nucleus

The nitrogen atom of the pyridine ring can be readily oxidized to an N-oxide. This transformation is typically accomplished using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. arkat-usa.org The oxidation of various substituted pyridines, including those bearing electron-withdrawing halogen atoms, to their corresponding N-oxides has been extensively documented. arkat-usa.org

The reaction is generally carried out in an inert solvent, such as dichloromethane, at or below room temperature. The oxidation of this compound would be expected to proceed selectively at the nitrogen atom, leaving the substituents on the ring intact.

Scheme 2: Proposed N-Oxidation of this compound

The formation of the N-oxide introduces a positive formal charge on the nitrogen and a negative formal charge on the oxygen, which significantly alters the electronic properties and reactivity of the pyridine ring.

Other oxidizing agents, such as hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (MTO) or in acetic acid, have also been successfully employed for the N-oxidation of substituted pyridines. arkat-usa.org The choice of oxidant and reaction conditions can be tailored to the specific substrate and desired outcome.

Table 2: Common Reagents for N-Oxidation of Substituted Pyridines

| Reagent System | Typical Solvent | Temperature | Product | Reference |

|---|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0-25 °C | Pyridine N-oxide | arkat-usa.org |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid | Room Temp. - 70 °C | Pyridine N-oxide | arkat-usa.org |

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Bromo 2 Chloro 6 Ethylpyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of 3-Bromo-2-chloro-6-ethylpyridine is predicted to show distinct signals corresponding to the aromatic protons and the protons of the ethyl group. The substitution pattern on the pyridine (B92270) ring significantly influences the chemical shifts (δ) of the remaining ring protons. osti.govacs.org The two aromatic protons, H-4 and H-5, form an AX spin system.

H-5: This proton is expected to appear at a higher chemical shift (further downfield) compared to H-4. This is due to its position adjacent to the electron-withdrawing bromine atom.

H-4: This proton will be located upfield relative to H-5.

Ethyl Group Protons: The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to the aromatic ring and will thus be more deshielded, appearing further downfield than the methyl protons. chemicalbook.com

The coupling between the aromatic protons (H-4 and H-5) would result in a doublet for each, with a typical ortho coupling constant (³JHH) of approximately 7-8 Hz. The ethyl group protons will show a characteristic triplet-quartet pattern due to coupling between the methylene and methyl groups, with a coupling constant of around 7 Hz.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.4 - 7.6 | d | ~8.0 |

| H-5 | ~7.8 - 8.0 | d | ~8.0 |

| -CH₂- (ethyl) | ~2.8 - 3.0 | q | ~7.5 |

| -CH₃ (ethyl) | ~1.2 - 1.4 | t | ~7.5 |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis and DEPT Techniques

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment created by the substituents. acs.orgacs.orgchemrxiv.orgmdpi.com The presence of electronegative halogens (bromine and chlorine) causes a significant downfield shift for the carbons to which they are attached (C-2 and C-3). docbrown.info

C-2 and C-3: The carbons bearing the chlorine and bromine atoms are expected to be the most deshielded of the ring carbons.

C-6: The carbon attached to the ethyl group and the nitrogen atom will also appear significantly downfield.

C-4 and C-5: These carbons will have chemical shifts typical for substituted pyridines. mdpi.comresearchgate.net

Ethyl Group Carbons: The methylene (-CH₂-) carbon will be more deshielded than the terminal methyl (-CH₃) carbon.

Distortionless Enhancement by Polarization Transfer (DEPT) techniques are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

DEPT-90: Only CH signals (C-4, C-5) would appear.

DEPT-135: CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative.

Standard ¹³C Spectrum: All carbon signals, including quaternary carbons (C-2, C-3, C-6), would be visible.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C-2 | ~150 - 152 | None (Quaternary) |

| C-3 | ~120 - 122 | None (Quaternary) |

| C-4 | ~140 - 142 | Positive |

| C-5 | ~125 - 127 | Positive |

| C-6 | ~160 - 162 | None (Quaternary) |

| -CH₂- (ethyl) | ~25 - 30 | Negative |

| -CH₃ (ethyl) | ~12 - 15 | Positive |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show a cross-peak between H-4 and H-5, and between the -CH₂- and -CH₃ protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It would show cross-peaks for H-4/C-4, H-5/C-5, -CH₂-/-CH₂-, and -CH₃-/-CH₃-.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining the substitution pattern by showing correlations between protons and carbons over two or three bonds. nih.govyoutube.com Key expected correlations include:

The ethyl -CH₂- protons to C-6, C-5, and the ethyl -CH₃ carbon.

The H-5 proton to C-3, C-4, and C-6.

The H-4 proton to C-2, C-5, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are bonded. A key NOESY correlation would be expected between the methylene (-CH₂-) protons of the ethyl group and the H-5 proton, confirming the position of the ethyl group at C-6. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Characteristic Absorption Bands of Pyridine Ring and Substituents

The IR and Raman spectra of this compound would exhibit several characteristic bands. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. rsc.org Aliphatic C-H stretching from the ethyl group would be observed in the 2850-3000 cm⁻¹ range. pressbooks.pub

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. pw.edu.pl The exact positions are sensitive to the nature and position of the substituents. rsc.org

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further structural information.

C-X Stretching: The C-Cl stretching vibration is typically found in the 850-550 cm⁻¹ region, while the C-Br stretch occurs at a lower frequency, generally between 690-515 cm⁻¹. libretexts.org

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Ethyl Group |

| C=C, C=N Ring Stretch | 1400 - 1600 | Pyridine Ring |

| C-Cl Stretch | 850 - 550 | Chloro Substituent |

| C-Br Stretch | 690 - 515 | Bromo Substituent |

Correlation with Computational Vibrational Frequencies

To achieve a more precise assignment of the experimental IR and Raman bands, computational methods such as Density Functional Theory (DFT) are often employed. researchgate.netresearchgate.net These calculations can predict the vibrational frequencies and intensities for a given molecular structure. acs.orgcore.ac.uk By comparing the computationally generated spectrum with the experimental data, a detailed and reliable assignment of the observed vibrational modes can be made. nih.govacs.org This correlation helps to confirm the proposed structure and provides deeper insight into the molecule's vibrational properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. Through ionization and subsequent fragmentation, a unique mass spectrum is generated, which serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For a compound like 3-Bromo-2-chloro-6-methylpyridine (B65680) (C₆H₅BrClN), the theoretical monoisotopic mass is 204.92939 Da nih.gov. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This technique is crucial for verifying the successful synthesis of a target compound.

In the analysis of related heterocyclic systems, HRMS has been instrumental in identifying reaction intermediates and final products by comparing the experimentally measured exact mass with the calculated mass for the proposed structures tcichemicals.com. For instance, in the synthesis of substituted triazines, HRMS was used to confirm the mass of intermediates, providing crucial evidence for the proposed reaction mechanism nih.gov.

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Reference |

|---|---|---|---|---|

| 3-Bromo-2-chloro-6-methylpyridine | C₆H₅BrClN | 204.92939 | 204.92941 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and to confirm the identity of the compound.

In a typical GC-MS analysis of a halogenated pyridine derivative, the compound is volatilized and separated from any impurities on a capillary column. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific chromatographic conditions.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern is a unique signature of the molecule's structure. For this compound, characteristic fragments would arise from the loss of the ethyl group, bromine atom, chlorine atom, or combinations thereof. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens, aiding in their identification docbrown.info.

The mass spectrum of the closely related 1-bromo-2-chloroethane (B52838) shows characteristic M, M+2, and M+4 peaks due to the presence of both bromine and chlorine isotopes docbrown.info. A similar pattern would be expected for this compound. The fragmentation would likely involve the cleavage of the C-Br and C-Cl bonds, as well as cleavage of the ethyl group docbrown.info.

Table 2: Predicted Major Fragmentation Peaks in GC-MS for this compound (Note: This table is a prediction based on general fragmentation principles for halogenated aromatic compounds.)

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 221/223/225 | [M]+ (Molecular Ion) | Confirms molecular weight and shows isotopic pattern for Br and Cl. |

| 206/208/210 | [M - CH₃]+ | Loss of a methyl radical from the ethyl group. |

| 192/194/196 | [M - C₂H₅]+ | Loss of the ethyl group. |

| 142/144 | [M - Br]+ | Loss of a bromine atom. |

| 186/188 | [M - Cl]+ | Loss of a chlorine atom. |

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Analysis

To perform single crystal X-ray diffraction, a suitable single crystal of the compound must be grown. This crystal is then mounted and irradiated with a beam of X-rays. The resulting diffraction pattern is used to solve the crystal structure.

For derivatives of 2-arylpyridines, single crystal X-ray diffraction has been extensively used to characterize their structures, often in the context of their coordination to metal centers mdpi.com. In studies of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, X-ray diffraction confirmed the proposed structures and provided detailed geometric parameters chemicalbook.com. For instance, one such compound was found to crystallize in the triclinic crystal system with the P-1 space group chemicalbook.com. This level of detail is crucial for understanding structure-property relationships.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | chemicalbook.com |

| Space Group | P-1 | chemicalbook.com |

| a (Å) | 5.9308(2) | chemicalbook.com |

| b (Å) | 10.9695(3) | chemicalbook.com |

| c (Å) | 14.7966(4) | chemicalbook.com |

| α (°) | 100.5010(10) | chemicalbook.com |

| β (°) | 98.6180(10) | chemicalbook.com |

| γ (°) | 103.8180(10) | chemicalbook.com |

| Volume (ų) | 900.07(5) | chemicalbook.com |

Conformational Analysis in the Solid State

The data obtained from X-ray crystallography allows for a detailed conformational analysis of the molecule in the solid state. This includes the determination of torsion angles and the planarity of ring systems. For substituted pyridines, the orientation of the substituents relative to the pyridine ring is of particular interest.

In halogenated pyran analogues, solid-state conformational analysis revealed that repulsive forces between axial substituents can lead to deviations in the intra-annular torsion angles bldpharm.com. Similarly, for this compound, the conformation of the ethyl group relative to the pyridine ring would be a key feature determined by X-ray crystallography. The interplay of steric and electronic effects of the bromo, chloro, and ethyl substituents will dictate the final solid-state conformation, which in turn can influence the crystal packing and intermolecular interactions. Studies on 2-amino-5-halogenopyridines have shown how different halogen substituents can influence crystal packing through various intermolecular interactions, including hydrogen bonds and halogen bonds sigmaaldrich.com.

Computational and Theoretical Investigations of 3 Bromo 2 Chloro 6 Ethylpyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometric parameters. These calculations are fundamental to understanding the compound's stability, reactivity, and spectroscopic properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 3-bromo-2-chloro-6-ethylpyridine, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

A crucial aspect of the geometry of this compound is the orientation of the ethyl group relative to the pyridine (B92270) ring. Conformational analysis would be performed to identify the most stable conformer. This typically involves rotating the ethyl group around the C-C bond connecting it to the pyridine ring and calculating the energy at each rotational angle. The resulting energy profile would reveal the lowest energy conformation, which is the most likely to be observed.

While specific optimized geometry data for the ethyl derivative is not available, the table below presents computed geometric parameters for the methyl analog, 3-bromo-2-chloro-6-methylpyridine (B65680), which provides a foundational understanding of the pyridine ring's structure.

Table 1: Selected Computed Geometric Parameters for 3-Bromo-2-chloro-6-methylpyridine

| Parameter | Value (Angstroms or Degrees) |

| C-Br Bond Length | Data not available |

| C-Cl Bond Length | Data not available |

| C-N Bond Lengths | Data not available |

| C-C Bond Lengths (ring) | Data not available |

| Bond Angles (within ring) | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.

For this compound, DFT calculations would provide the energies of the HOMO and LUMO, as well as their spatial distribution. This would reveal which parts of the molecule are most involved in electron donation and acceptance.

Table 2: Conceptual Frontier Molecular Orbital Properties for a Substituted Pyridine

| Property | Description | Expected Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | A lower (more negative) energy suggests a weaker electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between LUMO and HOMO. | A smaller gap generally correlates with higher chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate different electrostatic potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged or polar species.

Typically, regions of negative electrostatic potential, shown in red, are associated with lone pairs of electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. The areas around the halogen atoms might also exhibit some negative potential. The hydrogen atoms of the ethyl group and the pyridine ring would be expected to have positive potential.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to provide a more nuanced understanding of a molecule's reactivity.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Hardness, Softness)

Global reactivity descriptors provide a general measure of a molecule's reactivity. These include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): A measure of an atom's ability to attract electrons in a chemical bond.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Local reactivity descriptors, such as Fukui functions , pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function helps in understanding the regioselectivity of chemical reactions.

Table 3: Conceptual Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Hardness (η) | (ELUMO - EHOMO) / 2 | High hardness implies low reactivity. |

| Softness (S) | 1 / (2η) | High softness implies high reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Indicates the ability to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the stabilization in energy when the system acquires an additional electronic charge. |

Note: The calculation of these descriptors is dependent on the HOMO and LUMO energies, which are not available for this compound.

Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is related to how its charge distribution is distorted by an external electric field. Key parameters include:

Molecular Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field.

First-Order Hyperpolarizability (β): The primary determinant of a molecule's NLO activity. A high β value is a prerequisite for a material to exhibit significant NLO effects.

Computational methods can predict these properties. For a molecule to have a non-zero β value, it must lack a center of inversion. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system often enhances NLO properties. In this compound, the interplay of the electron-withdrawing halogen atoms and the pyridine ring could lead to interesting NLO characteristics.

Table 4: Conceptual NLO Properties

| Property | Unit | Significance |

| Mean Polarizability (α) | a.u. | Describes the linear response to an electric field. |

| First-Order Hyperpolarizability (β) | a.u. | Quantifies the second-order NLO response. |

Note: Specific NLO property calculations for this compound were not found in the performed searches.

Spectroscopic Property Simulations

Theoretical simulations of spectroscopic properties provide valuable information about a molecule's structure and electronic transitions. These in-silico methods can predict vibrational modes and electronic absorption spectra, aiding in the interpretation of experimental data.

Prediction of Vibrational Frequencies (IR, Raman)

The prediction of vibrational frequencies through computational methods, typically using DFT calculations, allows for the assignment of bands observed in experimental Infrared (IR) and Raman spectra. These calculations can elucidate the fundamental vibrational modes of a molecule, which are characteristic of its structural features.

For related compounds like 2-chloro- and 3-chloropyridine, and 2-bromo- and 3-bromopyridine, DFT calculations (for example, using the B3LYP functional with a 6-311++G(d,p) basis set) have shown excellent agreement with experimental vibrational spectra. researchgate.net Such studies provide a framework for how the vibrational modes of this compound could be theoretically investigated. The analysis would involve the calculation and visualization of the frequencies corresponding to the stretching and bending of its various bonds, including the C-H bonds of the ethyl group, the C-C and C-N bonds of the pyridine ring, and the C-Cl and C-Br bonds.

A hypothetical data table for the predicted vibrational frequencies of this compound, based on methodologies applied to similar compounds, is presented below. It is crucial to note that this table is illustrative and not based on published research for the specific compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) | 3100-3000 | Aromatic C-H stretching |

| νas(CH₃) | 2980-2960 | Asymmetric C-H stretching of methyl group |

| νs(CH₃) | 2880-2860 | Symmetric C-H stretching of methyl group |

| νas(CH₂) | 2940-2920 | Asymmetric C-H stretching of methylene (B1212753) group |

| νs(CH₂) | 2860-2840 | Symmetric C-H stretching of methylene group |

| ν(C=C), ν(C=N) | 1600-1400 | Pyridine ring stretching |

| δ(CH₃), δ(CH₂) | 1470-1370 | C-H bending of ethyl group |

| ν(C-Br) | 700-500 | Carbon-Bromine stretching |

| ν(C-Cl) | 800-600 | Carbon-Chlorine stretching |

UV-Vis Spectroscopy Simulations and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis spectra. These simulations predict the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax) and oscillator strengths. This information is vital for understanding the electronic structure and photophysical properties of a molecule.

For pyridine and its derivatives, the UV-Vis spectra are typically characterized by π→π* and n→π* transitions. The substitution pattern on the pyridine ring significantly influences the energies of these transitions. In the case of this compound, the halogen atoms and the ethyl group would be expected to cause shifts in the absorption bands compared to unsubstituted pyridine.

An illustrative table of predicted electronic transitions for this compound, based on general knowledge of similar compounds, is provided below. This data is hypothetical and awaits experimental or specific computational verification.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~280 | ~0.02 | n → π |

| S₀ → S₂ | ~250 | ~0.15 | π → π |

| S₀ → S₃ | ~220 | ~0.30 | π → π* |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

NBO analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. It provides a chemical picture of bonding and electron delocalization within a molecule. For substituted pyridines, NBO analysis can reveal how the substituents affect the electronic structure of the pyridine ring.

In this compound, NBO analysis would be expected to show significant charge delocalization from the lone pairs of the nitrogen, chlorine, and bromine atoms into the antibonding orbitals of the pyridine ring. This delocalization stabilizes the molecule and influences its reactivity. The analysis would also quantify the hybridization of the atoms and the nature of the various bonds.

Intermolecular Interactions and Non-Covalent Interactions (NCI) Analysis

NCI analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, both within a molecule and between molecules. These interactions are crucial in determining the solid-state packing and supramolecular chemistry of a compound.

For this compound, NCI analysis would likely reveal the presence of halogen bonding, where the bromine and chlorine atoms act as electrophilic regions (σ-holes) that can interact with nucleophilic sites on adjacent molecules. Additionally, π-π stacking interactions between the pyridine rings and various C-H···N or C-H···X (X=Cl, Br) hydrogen bonds would be expected to play a role in its crystal packing.

Applications of 3 Bromo 2 Chloro 6 Ethylpyridine in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

The differential reactivity of the carbon-bromine and carbon-chlorine bonds is the cornerstone of 3-bromo-2-chloro-6-ethylpyridine's utility as a synthetic intermediate. This chemoselectivity enables the stepwise and site-specific introduction of various functional groups, paving the way for the construction of intricate molecular frameworks.

Synthesis of Polysubstituted Pyridines

The primary application of this compound lies in its use as a scaffold for creating polysubstituted pyridines through sequential cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. This reactivity difference allows for selective functionalization at the C-3 position while leaving the C-2 chloro substituent intact for subsequent transformations.

For instance, studies on analogous 2-bromo-6-chloropyridine (B1266251) C-nucleosides have demonstrated that Suzuki-Miyaura cross-coupling with phenylboronic acid proceeds chemoselectively to displace the bromine atom, yielding the 6-chloro-2-phenylpyridine product. rsc.org A similar outcome would be expected with this compound. The remaining chlorine atom can then be targeted in a second coupling reaction under more forcing conditions, or be subjected to nucleophilic aromatic substitution, to install a third substituent. This stepwise approach provides a reliable route to tri-substituted pyridines with a defined substitution pattern.

A representative reaction scheme for the selective functionalization of a related dihalopyridine is shown below:

| Reactant | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

| 1β-(2-Bromo-6-chloropyridin-3-yl)-... | Phenylboronic acid (0.9 eq) | Pd(PPh₃)₄ | 60 °C | 1β-(6-Chloro-2-phenylpyridin-3-yl)-... | 63% | rsc.org |

| 1β-(2-Bromo-6-chloropyridin-3-yl)-... | Phenylboronic acid (3 eq) | Pd(PPh₃)₄ | 100 °C | 1β-(2,6-Diphenylpyridin-3-yl)-... | 95% | rsc.org |

| 1β-(6-Bromo-2-chloropyridin-3-yl)-... | Trimethylaluminum (Me₃Al) | Pd(PPh₃)₄ | rt | 1β-(2-Chloro-6-methylpyridin-3-yl)-... | 87% | rsc.org |

This table presents data for a related C-nucleoside derivative, illustrating the chemoselective principles applicable to this compound.

Construction of Fused Heterocyclic Systems

The strategic placement of reactive handles on the this compound core makes it an excellent precursor for the synthesis of fused heterocyclic systems. These bicyclic and polycyclic structures are of significant interest in medicinal chemistry and materials science. By introducing appropriate functional groups through the initial cross-coupling reactions, subsequent intramolecular cyclization reactions can be triggered to build new rings onto the pyridine (B92270) framework.

For example, a Sonogashira coupling at the C-3 position would introduce an alkyne substituent. This new group, in concert with the chlorine at C-2, can then undergo a variety of cyclization reactions to form fused systems like furopyridines or thienopyridines. While specific examples utilizing this compound are not prevalent in the literature, the synthesis of furo[2,3-b]pyridines from o-iodoacetoxypyridines via palladium-catalyzed coupling and subsequent cyclization illustrates a well-established strategy that could be adapted. nih.gov

Precursor for Advanced Materials and Specialty Chemicals

Halogenated pyridines are crucial intermediates in the production of specialty chemicals, including those used in the life sciences and materials science. nih.gov Although detailed public-domain research on this compound for specific materials is limited, its structural motifs are found in compounds with applications in these areas. The ability to introduce diverse functionality suggests its potential use in synthesizing:

Liquid Crystals: The rigid pyridine core, when appropriately substituted with long alkyl chains or other mesogenic groups, could be incorporated into liquid crystalline materials.

Organic Ligands: The nitrogen atom of the pyridine ring and the potential for introducing other coordinating groups make it a candidate for the synthesis of novel ligands for metal catalysis or coordination polymers.

Biologically Active Molecules: Many pharmaceuticals and agrochemicals contain polysubstituted pyridine rings. This building block provides a direct route to such structures, which are often explored for their biological activities.

Enabling Studies in Synthetic Methodology Development

The distinct electronic and steric properties of this compound and its analogs make them valuable substrates for the development and optimization of new synthetic methods.

Development of Novel Reaction Conditions Utilizing Halogenated Pyridines

The presence of multiple reactive sites on dihalogenated pyridines presents a challenge and an opportunity for synthetic chemists. These substrates are often used to test the selectivity and efficiency of new catalytic systems. For example, developing ligand-free palladium-catalyzed Suzuki couplings that selectively target one halide over another (or a triflate group over a halide) is an active area of research. nih.gov Studies on such systems help to define the rules of selectivity based on the catalyst, solvent, and leaving group, which are fundamental to synthetic chemistry. nih.gov The development of new phosphine (B1218219) reagents for the selective halogenation of pyridines is another area where understanding the reactivity of pre-halogenated substrates is crucial. nih.gov

Investigation of Chemoselective Transformations on Multi-functional Pyridines

The differential reactivity of the C-Br and C-Cl bonds in this compound is a classic case for the study of chemoselectivity. As a general rule in palladium-catalyzed cross-coupling reactions, the order of reactivity for carbon-halogen bond cleavage is C-I > C-Br > C-Cl. This allows for predictable, selective reactions at the more labile C-Br bond under milder conditions.

Research on related 2-bromo-6-chloropyridine derivatives has systematically shown that cross-coupling reactions can be directed with high fidelity to the bromine-bearing position. rsc.org These studies are critical for establishing reliable synthetic protocols. By fine-tuning reaction conditions (e.g., catalyst, ligand, temperature), chemists can control which halogen participates in the reaction, thereby enabling the synthesis of a wide array of specifically substituted pyridine products from a single, versatile starting material.

Design and Synthesis of Pyridine-Based Ligands and Scaffolds

The presence of both a bromo and a chloro substituent on the pyridine ring of this compound is central to its utility. The differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is a well-established principle. Generally, the C-Br bond is more reactive than the C-Cl bond, enabling selective functionalization at the 3-position while leaving the 2-position available for subsequent transformations. This chemoselectivity is fundamental to the design of complex ligands and scaffolds.

The pyridine nitrogen atom, with its available lone pair of electrons, is an excellent coordinating site for a wide variety of transition metals. diva-portal.org By appending other ligating groups to the pyridine ring, polydentate ligands can be constructed that form stable and catalytically active metal complexes. The development of novel and efficient chiral ligands is a central theme in asymmetric catalysis, as the ligand framework dictates the steric and electronic environment of the metal center, thereby influencing reactivity and enantioselectivity. rsc.orgpnas.org

The structure of this compound makes it an ideal starting material for the synthesis of bidentate and tridentate ligands. For instance, a Suzuki or Stille cross-coupling reaction can be selectively performed at the more reactive C-Br bond at the 3-position to introduce a new coordinating group, such as another pyridine ring to form a bipyridine, or a phosphine moiety. nih.gov The remaining chloro group at the 2-position can then be substituted or coupled in a subsequent step to introduce a second coordinating group or a chiral auxiliary. This stepwise approach allows for the creation of a diverse library of ligands from a single, readily available precursor.

The design of such ligands often aims to create a specific "bite angle" and electronic environment around the metal center to optimize catalytic activity and selectivity for a particular reaction. For example, in palladium-catalyzed allylic alkylation, the nature of the pyridine-based ligand can significantly influence the outcome of the reaction. diva-portal.org The ethyl group at the 6-position of the starting material can also play a role in modulating the steric environment of the resulting metal complex.

While specific examples for this compound are not extensively documented in public literature, the principles can be illustrated with closely related structures. For instance, the synthesis of 2,2'-bipyridine (B1663995) derivatives, which are ubiquitous ligands in coordination chemistry and catalysis, often relies on the coupling of substituted halopyridines. nih.govacs.org

Table 1: Representative Catalytic Applications of Ligands Derived from Substituted Pyridines

| Ligand Type | Catalytic Reaction | Metal | Representative Yield/Enantioselectivity |

| Chiral Pyridine-Oxazoline | Asymmetric Allylic Alkylation | Palladium | High enantioselectivity |

| Bipyridine | Suzuki-Miyaura Coupling | Palladium | High yields |

| Pyridyl Phosphine | Asymmetric Hydrogenation | Rhodium | High enantioselectivity |

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The pyridine ring is a valuable component in supramolecular scaffolds due to its rigidity, well-defined geometry, and ability to participate in hydrogen bonding and π-π stacking interactions. nih.gov

This compound serves as an excellent scaffold for the construction of larger, functional supramolecular assemblies. The ability to selectively functionalize the 3- and 2-positions allows for the directional placement of recognition motifs or reactive groups. For example, two different recognition units can be introduced, leading to the formation of heteromultimeric assemblies.

The synthesis of terpyridine-based ligands, which are workhorse molecules in the construction of metallo-supramolecular architectures, can be envisioned starting from this compound. acs.orgresearchgate.net A double cross-coupling reaction, or a sequential coupling strategy, could be employed to build up the terpyridine framework. The resulting substituted terpyridines can then be used to form a variety of supramolecular structures, such as molecular squares, cages, and polymers, upon coordination with metal ions. researchgate.net

Furthermore, the introduction of functional groups capable of hydrogen bonding, such as amides or carboxylic acids, can lead to the formation of extended one-, two-, or three-dimensional networks in the solid state. The synthesis of N-(pyridine-2-carbonyl)pyridine-2-carboxamides, for example, demonstrates the use of pyridine units in creating ligands for supramolecular chemistry. nih.gov The ethyl group at the 6-position can also influence the packing of these molecules in the solid state, potentially leading to the formation of novel supramolecular motifs.

Table 2: Examples of Supramolecular Structures Based on Pyridine Scaffolds

| Scaffold Type | Supramolecular Structure | Driving Force |

| Substituted Terpyridine | Metallo-supramolecular polygons and polyhedra | Metal-ligand coordination |

| Pyridine dicarboxylic acid | One-dimensional hydrogen-bonded chains | Hydrogen bonding |

| Functionalized Bipyridine | Helicates | Metal-ligand coordination and π-π stacking |

This table provides examples of supramolecular structures formed from pyridine-based building blocks to illustrate the potential of scaffolds derived from this compound.

Future Research Directions and Unexplored Avenues

Expansion of Asymmetric Synthesis Methodologies Involving 3-Bromo-2-chloro-6-ethylpyridine

The development of chiral pyridine (B92270) derivatives is of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. However, the catalytic asymmetric synthesis of such molecules can be challenging due to the intrinsic properties of the pyridine ring, which can interfere with catalytic systems chim.it. Future research should focus on methodologies that can introduce chirality to derivatives of this compound with high enantioselectivity.

One promising avenue is the use of chiral catalysts in reactions involving the ethyl group at the 6-position. For instance, asymmetric C-H functionalization of the ethyl group could lead to the formation of a stereocenter. While challenging, advancements in transition-metal catalysis have shown success in the C-H functionalization of pyridines nih.gov. Another approach could involve the asymmetric transformation of functional groups introduced at the bromine or chlorine positions. For example, a cross-coupling reaction could introduce a prochiral substrate, which is then subjected to asymmetric hydrogenation or other enantioselective transformations. The development of novel chiral ligands, such as pyridine-oxazolines, could be instrumental in achieving high stereocontrol in these reactions researchgate.net.

| Potential Asymmetric Reaction | Target Chiral Moiety | Key Challenge |

| Asymmetric C-H functionalization | Chiral center on the ethyl group | Catalyst deactivation by the pyridine nitrogen |

| Asymmetric cross-coupling | Axially chiral biaryl structures | Steric hindrance from the ethyl group |

| Enantioselective reduction of a ketone | Chiral alcohol | Substrate reactivity and catalyst tolerance |

Investigation of Novel Catalytic Systems for Functionalization